Aprotinin - 9087-70-1

Aprotinin

Catalog Number: EVT-242364
CAS Number: 9087-70-1
Molecular Formula: C284H432N84O79S7
Molecular Weight: 6511 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aprotinin, also known as Bovine Pancreatic Trypsin Inhibitor or Aprotinin from bovine lung, is a polypeptide consisting of 58 amino acids. [] It is a naturally occurring proteinase inhibitor found in bovine tissues, particularly the lungs and pancreas. [, , ] Aprotinin is known for its potent and broad-spectrum inhibitory action against various serine proteases involved in diverse biological processes. [, , , ] It is commonly used in scientific research to investigate the roles of these proteases in various physiological and pathological conditions. [, ]

Future Directions
  • Personalized medicine: The discovery of aprotinin homologues with varying inhibitory profiles opens avenues for developing tailored therapies based on specific protease targets. [] Understanding the interplay between these variants and individual patient responses could pave the way for personalized medicine approaches.

  • Drug delivery: The development of Aprotinin-polymer conjugates with improved pharmacokinetic properties could enhance its therapeutic potential. [] By extending its circulation time and modifying its tissue distribution, these conjugates may offer greater efficacy and reduced side effects compared to native Aprotinin.

  • Monitoring technologies: The development of continuous monitoring techniques for plasmin activity could revolutionize fibrinolytic therapy management. [] By providing real-time information about Aprotinin's impact on fibrinolysis, these methods could enable personalized dosing regimens and minimize the risk of adverse events.

Tranexamic Acid

Compound Description: Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a synthetic lysine analog that inhibits fibrinolysis by reversibly blocking the lysine binding sites of plasminogen, preventing its conversion to plasmin and subsequent fibrin degradation. []

Relevance: Tranexamic acid is often compared to aprotinin in clinical trials as an alternative antifibrinolytic agent, particularly in cardiac surgery. [, , , , , ] While both drugs reduce blood loss and transfusion requirements, studies have suggested a potentially higher risk of death associated with aprotinin compared to tranexamic acid. []

Epsilon-Aminocaproic Acid (EACA)

Compound Description: Epsilon-aminocaproic acid (6-aminohexanoic acid) is another synthetic lysine analog that inhibits fibrinolysis. Like tranexamic acid, it competitively inhibits plasminogen activation. []

Relevance: Epsilon-aminocaproic acid is another alternative antifibrinolytic agent compared to aprotinin in studies evaluating blood loss reduction during surgery. [, , , , , ] Similarly to tranexamic acid, EACA has demonstrated comparable efficacy to aprotinin in reducing blood loss but with a potentially lower risk of mortality. []

Nafamostat Mesilate

Compound Description: Nafamostat mesilate (6-amidino-2-naphthyl p-guanidinobenzoate dimethanesulfonate) is a synthetic serine protease inhibitor that exhibits a broad spectrum of activity against enzymes involved in coagulation, fibrinolysis, and inflammation. []

Relevance: Nafamostat mesilate is another antifibrinolytic agent that has been studied in the context of liver surgery. [] While both aprotinin and nafamostat mesilate can reduce blood loss, their comparative efficacy and safety profiles in this specific surgical setting require further investigation. []

Heparin

Compound Description: Heparin is a naturally occurring glycosaminoglycan that acts as an anticoagulant by enhancing the activity of antithrombin III, which inactivates thrombin and other clotting factors. [, ]

Protamine

Compound Description: Protamine is a basic protein that acts as a heparin antagonist by binding to it and neutralizing its anticoagulant effects. []

Relevance: Protamine is used to reverse the effects of heparin after cardiopulmonary bypass surgery, but its dosing can be influenced by the presence of aprotinin. [] Specific assays utilizing different activators like kaolin have been explored to improve heparin and protamine dosing accuracy when aprotinin is used. []

Kallikrein

Compound Description: Kallikrein refers to a family of serine proteases that play roles in various physiological processes, including blood pressure regulation, inflammation, and fibrinolysis. Tissue and plasma kallikrein are distinct enzymes with different substrate specificities and functions. [, , ]

Relevance: Aprotinin is a potent inhibitor of both tissue and plasma kallikrein. [, , ] The inhibition of kallikrein, particularly plasma kallikrein, is believed to contribute to the antifibrinolytic and anti-inflammatory effects of aprotinin. [, , ]

Plasmin

Compound Description: Plasmin is a serine protease that plays a central role in fibrinolysis by breaking down fibrin clots. It is generated from its inactive precursor, plasminogen, through the action of tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). [, , ]

Relevance: Aprotinin is a potent inhibitor of plasmin, and this antiplasmin activity is a key mechanism by which it exerts its antifibrinolytic effects. [, , ] By inhibiting plasmin, aprotinin prevents the breakdown of fibrin clots, thereby reducing blood loss. [, , ]

Trypsin

Compound Description: Trypsin is a serine protease found in the digestive system where it breaks down proteins. It cleaves peptide bonds on the carboxyl side of the amino acids lysine or arginine. []

Relevance: Aprotinin is a potent inhibitor of trypsin. [] This inhibitory activity is not directly related to its antifibrinolytic effects but highlights its broader serine protease inhibitory profile. The ability of trypsin to reverse aprotinin's prolongation of prothrombin time (PT) further supports that aprotinin's effect on coagulation is primarily due to its antiprotease activity. []

Des-Ala58-Aprotinin

Compound Description: Des-Ala58-Aprotinin is a structural homolog of aprotinin found in bovine lungs. It lacks the C-terminal alanine residue present in the predominant form of aprotinin. []

Relevance: Des-Ala58-aprotinin exhibits similar inhibitory specificity to aprotinin, suggesting a comparable ability to inhibit serine proteases involved in coagulation and fibrinolysis. [] This finding highlights the potential for structural variations in aprotinin-like molecules while retaining biological activity.

Aprotinin Isoinhibitors

Compound Description: Aprotinin isoinhibitors are a group of structurally related Kunitz inhibitors isolated from bovine lungs. These homologues share aprotinin's inhibitory specificity but possess distinct amino acid sequences and basicity. []

Relevance: Aprotinin isoinhibitors highlight the existence of naturally occurring structural variants of aprotinin with similar biological activity. Despite variations in their amino acid sequences, these molecules retain the ability to inhibit serine proteases like trypsin, chymotrypsin, plasmin, and kallikrein. [] This structural diversity suggests potential for developing aprotinin analogs with tailored pharmacological properties.

Classification

Antilysin falls under the broader category of antimicrobial peptides. These peptides are known for their ability to disrupt microbial membranes, leading to cell lysis. They are often studied for their potential in antibiotic development and therapeutic applications, especially in the face of rising antibiotic resistance.

Synthesis Analysis

Methods

The synthesis of Antilysin can be achieved through several methods, including recombinant DNA technology and chemical synthesis. Recombinant methods typically involve inserting the gene encoding Antilysin into a suitable expression system, such as Escherichia coli or yeast, allowing for the production of the peptide in a controlled environment.

Technical Details

  1. Gene Cloning: The gene encoding Antilysin is amplified using polymerase chain reaction techniques.
  2. Transformation: The amplified gene is inserted into plasmids and transformed into host cells.
  3. Expression: Induction of peptide expression is achieved through specific conditions (e.g., temperature shifts or chemical inducers).
  4. Purification: The synthesized peptide is purified using chromatographic techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Antilysin exhibits a characteristic molecular structure that includes a sequence of amino acids arranged in a specific configuration conducive to its antimicrobial activity. The exact structure can vary depending on the source and method of synthesis but typically includes a hydrophobic region that facilitates membrane interaction.

Data

  • Molecular Weight: Typically ranges between 2,000 to 5,000 Daltons.
  • Amino Acid Composition: Rich in hydrophobic and cationic residues, which enhance its interaction with bacterial membranes.
Chemical Reactions Analysis

Reactions

Antilysin primarily functions through interactions with bacterial cell membranes, leading to cell lysis. It can undergo various chemical reactions:

  • Hydrophobic Interactions: These are crucial for the binding of Antilysin to bacterial membranes.
  • Enzymatic Activity: In some cases, Antilysin may exhibit enzymatic properties that contribute to its antimicrobial effects.

Technical Details

The mechanism involves the formation of pores in the bacterial membrane, disrupting the integrity and leading to cellular content leakage.

Mechanism of Action

Antilysin exerts its antimicrobial effects through a multi-step process:

  1. Binding: The peptide binds to the bacterial cell membrane via electrostatic interactions.
  2. Insertion: It inserts itself into the membrane, forming aggregates or pores.
  3. Disruption: This pore formation disrupts membrane integrity, leading to cell lysis and death.

Data

Studies have shown that Antilysin's effectiveness varies with different bacterial strains, indicating a need for tailored applications based on specific microbial targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Antilysin is generally soluble in aqueous solutions at physiological pH.
  • Stability: It exhibits stability under various temperature conditions but may degrade under extreme pH levels.

Chemical Properties

  • pH Sensitivity: Activity may vary with changes in pH.
  • Thermal Stability: Maintains activity across a range of temperatures but may lose efficacy at higher temperatures.

Relevant Data or Analyses

Research indicates that modifications to the amino acid sequence can enhance stability and activity against resistant strains.

Applications

Antilysin has several notable applications in scientific research and medicine:

  • Antimicrobial Therapy: Potential use as an alternative treatment for antibiotic-resistant infections.
  • Biotechnology: Utilized in developing biosensors for detecting bacterial contamination.
  • Food Industry: Employed as a preservative due to its ability to inhibit spoilage bacteria.

Properties

CAS Number

9087-70-1

Product Name

Antilysin

IUPAC Name

(3S)-4-[[(2S)-1-[[(1S,2aS,4S,5aS,8aS,11aS,13S,14aS,16R,17aR,19R,20aR,25R,26aR,29aR,31R,32aR,34R,35aR,37S,38aR,41aR,42S,44aR,45S,47aS,48R,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aR,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93S)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C284H432N84O79S7

Molecular Weight

6511 g/mol

InChI

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146+,147-,148-,149+,150-,151-,152-,153+,154+,167-,168+,169+,170-,171-,172-,173-,174-,175-,176+,177-,178-,179-,180+,181+,182+,183-,184-,185+,186-,187+,188+,189+,190-,191+,192-,193-,194-,195-,196-,197+,198+,199-,200-,201+,202+,203-,204-,205+,206+,221-,222-,223-,224-,225-,226-/m0/s1

InChI Key

ZPNFWUPYTFPOJU-VTZMWSDISA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Solubility

Soluble in water

Synonyms

Antilysin
Aprotinin
Basic Pancreatic Trypsin Inhibitor
Bovine Kunitz Pancreatic Trypsin Inhibitor
Bovine Pancreatic Trypsin Inhibitor
BPTI, Basic Pancreatic Trypsin Inhibitor
Contrical
Contrykal
Dilmintal
Inactivator, Kallikrein-Trypsin
Iniprol
Kallikrein Trypsin Inactivator
Kallikrein-Trypsin Inactivator
Kontrikal
Kontrykal
Kunitz Pancreatic Trypsin Inhibitor
Pulmin
Traskolan
Trasylol
Trypsin Inhibitor, Basic, Pancreatic
Trypsin Inhibitor, Kunitz, Pancreatic
Zymofren

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@@H]5C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.